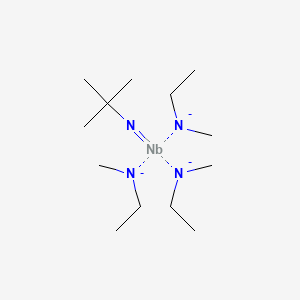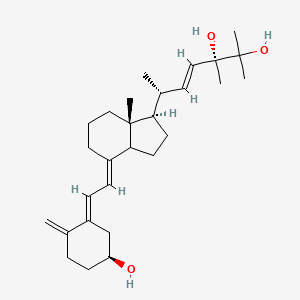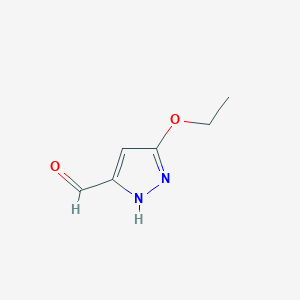![molecular formula C12H16ClNS B14891909 2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNS and a molecular weight of 241.78 g/mol Thiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of 2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds or dicarbonyl compounds.
Ethylation: The thiophene ring is then ethylated at the 5-position using ethylating agents under appropriate conditions.
Amination: The ethylated thiophene undergoes amination to introduce the ethanamine group at the 3-position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a kinase inhibitor, modulating various signaling pathways involved in cell proliferation and survival . Additionally, it may interact with receptors and enzymes, leading to its pharmacological effects.
Comparación Con Compuestos Similares
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:
Tipepidine: An antitussive agent with a thiophene nucleus.
Tiquizium Bromide: An antispasmodic drug containing a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Propiedades
Fórmula molecular |
C12H16ClNS |
|---|---|
Peso molecular |
241.78 g/mol |
Nombre IUPAC |
2-(5-ethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-2-9-3-4-12-11(7-9)10(5-6-13)8-14-12;/h3-4,7-8H,2,5-6,13H2,1H3;1H |
Clave InChI |
IVUSHFROVSESDX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)SC=C2CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)


![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)




![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)



